molecular formula C16H12N2O3 B1594904 Quinoline, 8-((2-nitrophenyl)methoxy)- CAS No. 82131-87-1

Quinoline, 8-((2-nitrophenyl)methoxy)-

Cat. No. B1594904
CAS RN: 82131-87-1
M. Wt: 280.28 g/mol
InChI Key: DMLVEQQZVAXREO-UHFFFAOYSA-N
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Description

Quinoline is a common nitrogen-containing heterocycle known for its fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . The compound you mentioned seems to be a derivative of quinoline, specifically an 8-methoxyquinoline .


Synthesis Analysis

Quinolines can be synthesized from methylanilines using Skraup’s synthesis. This involves a sequence of reactions starting with the Michael (1,4-) addition of the aniline nitrogen to propenal, followed by electrophilic aromatic substitution, and subsequent dehydration and oxidation to give quinoline .


Molecular Structure Analysis

The molecular structure of quinoline derivatives can be analyzed using various spectroscopic methods, including 1-D and 2-D NMR spectroscopy . The COSY (Correlation Spectroscopy) is one of the most important experiments in 2-D NMR spectroscopy and is used for correlating the two spin systems of the quinoline rings and thus developing the connectivity of the hydrogen atoms .


Chemical Reactions Analysis

Quinoline is a multifunctional scaffold in medicinal chemistry that forms a salt with acids and undergoes electrophilic and nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific quinoline derivative would depend on its exact structure. For example, 8-methoxyquinoline has a molecular weight of 159.1846 .

Safety And Hazards

Safety data sheets for similar compounds indicate that quinoline derivatives can be hazardous. They may be toxic if swallowed, harmful in contact with skin, and may cause skin and eye irritation. Some quinoline derivatives are also suspected of causing genetic defects and may be carcinogenic .

Future Directions

Quinoline and its derivatives continue to be an area of interest in medicinal chemistry due to their diverse biological activities. Future research may focus on synthesizing new quinoline derivatives and hybrids, studying their biological activities, and exploring their potential as therapeutic agents .

properties

IUPAC Name

8-[(2-nitrophenyl)methoxy]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c19-18(20)14-8-2-1-5-13(14)11-21-15-9-3-6-12-7-4-10-17-16(12)15/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLVEQQZVAXREO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC3=C2N=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40231578
Record name Quinoline, 8-((2-nitrophenyl)methoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40231578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoline, 8-((2-nitrophenyl)methoxy)-

CAS RN

82131-87-1
Record name Quinoline, 8-((2-nitrophenyl)methoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082131871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 8-((2-nitrophenyl)methoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40231578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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